JNK3 Inhibitory Potency Comparison
In a systematic evaluation of N-benzyl isatin oximes as JNK3 MAP kinase inhibitors, 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-oxime (compound 4b in the publication series) demonstrated a Ki value of 6.7 μM against JNK3 [1]. This inhibitory potency is approximately 19-fold weaker than the series-optimal compound bearing a 3-iodobenzyl substituent (Ki = 0.35 μM), and represents a moderate potency profile among the 26 analogs tested. The unsubstituted isatin-3-oxime parent compound (lacking the N-benzyl group) was not active at comparable concentrations, underscoring the essential role of the N-benzyl substitution for JNK3 engagement [1]. The 4-methyl substitution on the benzyl ring yields an activity profile that is distinct from halogenated (iodo, bromo) or electron-withdrawing substituent-bearing analogs.
| Evidence Dimension | JNK3 MAP kinase inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 6.7 μM (6700 nM) |
| Comparator Or Baseline | Compound 4d (3-iodobenzyl analog): Ki = 0.35 μM (350 nM); unsubstituted isatin-3-oxime: inactive at comparable concentrations |
| Quantified Difference | Target compound is approximately 19-fold less potent than the 3-iodobenzyl analog (0.35 μM vs 6.7 μM) |
| Conditions | JNK3 kinase inhibition assay; Ki determination by competitive binding; recombinant human JNK3 enzyme |
Why This Matters
This establishes the compound as a moderately potent JNK3 inhibitor suitable for SAR baseline studies and selectivity profiling rather than as a lead-optimized candidate.
- [1] Cao J, Gao H, Bemis G, Salituro F, Ledeboer M, Harrington E, Wilke S, Taslimi P, Pazhanisamy S, Xie X, Jacobs M, Green J. Structure-based design and parallel synthesis of N-benzyl isatin oximes as JNK3 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(10):2891-2895. doi:10.1016/j.bmcl.2009.03.043 View Source
